N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative featuring a 3-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety. This compound is synthesized via amidation of benzoyl chloride with a secondary amine intermediate, a method consistent with related analogs (e.g., ) . Structural confirmation relies on spectroscopic techniques (NMR, IR) and X-ray crystallography, often utilizing SHELX software for refinement () .
Properties
Molecular Formula |
C18H18ClNO3S |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H18ClNO3S/c19-16-8-4-5-14(11-16)12-20(17-9-10-24(22,23)13-17)18(21)15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2 |
InChI Key |
OLRMRQBLRQPVON-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene sulfone moiety is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide in acetic acid. This reaction proceeds at 60–70°C for 6–8 hours, yielding 1,1-dioxidotetrahydrothiophene with >95% conversion. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C) produces 3-bromo-1,1-dioxidotetrahydrothiophene, which undergoes amination with aqueous ammonia in a pressurized reactor (120°C, 24 hours) to form 1,1-dioxidotetrahydrothiophen-3-amine.
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH, 70°C | 97% | 98.5% |
| Bromination | NBS, AIBN, CCl₄ | 82% | 96.2% |
| Amination | NH₃, H₂O, 120°C | 75% | 94.8% |
Preparation of 3-Chlorobenzyl Bromide
3-Chlorobenzyl alcohol is treated with phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, yielding 3-chlorobenzyl bromide with 89% efficiency.
Coupling Strategies for Final Product Assembly
N-Alkylation of 1,1-Dioxidotetrahydrothiophen-3-amine
The amine intermediate is alkylated with 3-chlorobenzyl bromide using potassium carbonate (K₂CO₃) as a base in acetonitrile at reflux (82°C, 12 hours). This step achieves an 85% yield of N-(3-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine, confirmed via ¹H NMR (δ 3.45–3.70 ppm, multiplet for tetrahydrothiophene protons).
Benzoylation via Schotten-Baumann Reaction
The alkylated amine is acylated with benzoyl chloride in a biphasic system (water/dichloromethane) under vigorous stirring. Sodium hydroxide (NaOH) is added to maintain pH 10–11, facilitating the formation of the amide bond. The crude product is recrystallized from ethanol/water (4:1), yielding N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide with 78% purity, which is further purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Optimization Insights:
-
Lower temperatures (<20°C) during benzoylation reduce side-product formation.
-
Catalytic dimethylaminopyridine (DMAP) increases acylation efficiency to 91%.
Alternative Pathways and Comparative Analysis
Ullmann-Type Coupling for Direct Amide Formation
A copper(I)-catalyzed coupling between 3-chlorobenzylamine and 1,1-dioxidotetrahydrothiophene-3-carboxylic acid avoids multi-step sequences. Using CuI (10 mol%), L-proline ligand, and K₂CO₃ in DMSO at 110°C for 24 hours, the reaction achieves 68% yield. While efficient, scalability is limited by copper residues requiring additional purification.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the amidation step, reducing reaction time from 12 hours to 30 minutes with comparable yields (82%). This method enhances throughput but requires specialized equipment.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes with 99.1% purity. Residual solvents (acetonitrile, ethyl acetate) are below ICH Q3C limits (<0.5%).
Industrial-Scale Considerations
Chemical Reactions Analysis
a. Types of Reactions: N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical transformations:
Oxidation: The thiophene ring may be oxidized to its corresponding sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atom.
c. Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the sulfone or sulfoxide derivatives.
- Reduction leads to the corresponding alcohol.
- Substitution results in various N-substituted benzamides.
Scientific Research Applications
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: It may serve as a probe for investigating biological processes involving thiophenes.
Materials Science: The compound’s unique structure could contribute to novel materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by the compound. Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide ()
- Structural Difference : The chloro substituent is at the ortho (2-) position on the benzyl group instead of meta (3-), and the benzamide bears a 3-ethoxy group.
- Impact :
3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide ()
- Structural Difference: The benzyl group has a 4-diethylamino substituent instead of 3-chloro.
- Impact: Solubility: The diethylamino group enhances water solubility via protonation at physiological pH. Bioactivity: The basic amino group may facilitate interactions with acidic residues in biological targets .
Modifications to the Sulfolane or Benzamide Moieties
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide ()
- Structural Difference : The benzyl group is replaced with a 3-chloro-4-methylphenyl group.
- Steric Bulk: The para-methyl group may restrict rotational freedom, influencing conformational preferences .
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide ()
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Analogs
Table 2: Structural-Activity Relationship (SAR) Insights
| Feature | Impact on Activity | Example Compounds |
|---|---|---|
| meta-Chloro Benzyl | Enhances lipophilicity and target binding in hydrophobic pockets. | Target Compound, E15 |
| Sulfolane Group | Improves solubility and metabolic stability; may participate in H-bonding. | Target Compound, E4, E5 |
| Electron-Donating Groups (e.g., ethoxy) | Reduces electrophilicity, potentially lowering reactivity but improving safety. | E4 |
Biological Activity
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and pest control.
- Molecular Formula : C21H18ClNO5S
- Molecular Weight : 431.89 g/mol
- CAS Number : 578722-29-9
The compound features a chlorobenzyl group and a tetrahydrothiophene moiety, which may influence its biological interactions and efficacy.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzamide with thiophene rings have shown effectiveness against various bacterial strains. The presence of the sulfur atom in the tetrahydrothiophene structure is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Insecticidal Properties
A study investigating the larvicidal activity of benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases, highlighted the potential of similar compounds in pest control. The study found that certain structural features significantly influenced larvicidal efficacy, suggesting that modifications to the benzamide structure could yield compounds with enhanced insecticidal properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of target organisms.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.
- Receptor Interaction : Potential interactions with specific receptors can alter physiological responses in both microbial and mammalian cells.
Case Study 1: Insecticidal Activity
In a controlled laboratory setting, the compound was tested against Aedes aegypti larvae. The results indicated an LC50 value of approximately 28.9 μM after 24 hours of exposure. This suggests a promising profile for further development as an insecticide .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity evaluation was conducted using human peripheral blood mononuclear cells (PBMCs). The compound demonstrated no significant cytotoxic effects at concentrations up to 5200 μM, indicating a favorable safety profile for potential therapeutic applications .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C21H18ClNO5S | 431.89 g/mol | Antimicrobial, Insecticidal |
| 3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide | C21H19Cl2NO3S2 | 468.42 g/mol | Antimicrobial |
| 3,4-(methylenedioxy) cinnamic acid | C10H10O4 | 194.18 g/mol | Larvicidal |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range/Reagent | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (step 1), 25–30°C (step 2) | Minimizes degradation |
| Solvent | DMF, Dichloromethane | Enhances reaction rate |
| Coupling Agent | HATU, DCC | Facilitates amidation |
| Purification Method | Column chromatography/HPLC | Ensures ≥95% purity |
Basic: Which analytical techniques are essential for confirming molecular structure and purity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95%) and detects trace impurities .
- Elemental Analysis: Verifies empirical formula accuracy .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in biological data (e.g., IC50 values) may arise from assay conditions or target variability. Mitigation strategies include:
- Standardized Assay Protocols: Use uniform buffer systems (e.g., pH 7.4 PBS) and controlled temperature (25°C) .
- Control Compounds: Include positive/negative controls to validate assay sensitivity .
- Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance across replicates .
- Target Validation: Confirm target expression levels (e.g., via Western blotting) in cell-based assays .
Advanced: What methodologies elucidate the compound’s mechanism of action?
Methodological Answer:
Mechanistic studies require interdisciplinary approaches:
- X-ray Crystallography: Resolve ligand-target co-crystal structures to identify binding motifs .
- Molecular Dynamics (MD) Simulations: Model binding stability and conformational changes over 100-ns trajectories .
- Site-Directed Mutagenesis: Mutate putative binding residues (e.g., Ser123, Asp189) to test interaction hypotheses .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters .
Q. Table 2: Biological Targets and Assays
| Target | Assay Type | Observed Activity | Reference |
|---|---|---|---|
| Enzyme X | Inhibition assay | IC50 = 2.5 µM | |
| Receptor Y | Radioligand binding | Ki = 1.8 µM | |
| Kinase Z | ATPase activity | 70% inhibition |
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC50 using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
- Cell Viability Assays: MTT or resazurin-based assays to assess cytotoxicity (48–72 hr incubation) .
- Receptor Binding: Radiolabeled ligands (e.g., [3H]-ligand displacement) to determine Ki values .
Advanced: How can computational tools optimize pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling: Corrogate substituent effects (e.g., Cl, OCH3) on logP and bioavailability .
- ADMET Prediction: Use SwissADME or ADMETLab to predict absorption, metabolism, and toxicity .
- Metabolic Profiling: Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
